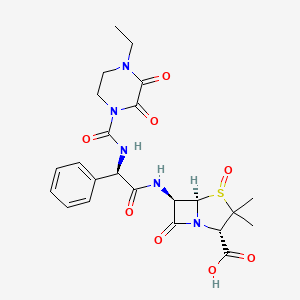

PiperacillinSulfoxide

Description

BenchChem offers high-quality PiperacillinSulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PiperacillinSulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H27N5O8S |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H27N5O8S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)37(36)20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-,37?/m1/s1 |

InChI Key |

GRUJPMFLVBFNDC-ZBRIBHSASA-N |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Thermal and Photolytic Degradation of Piperacillin to its Sulfoxide

Executive Summary

Piperacillin is a ureidopenicillin antibiotic susceptible to two primary degradation vectors: hydrolytic cleavage of the

This guide provides a mechanistic analysis of the sulfoxide formation, detailed kinetic drivers, and a validated analytical protocol for its detection. It is designed to allow researchers to replicate stress conditions and implement robust control strategies.

Mechanistic Pathways

The stability of Piperacillin is dictated by the vulnerability of its thioether moiety (sulfur atom in the thiazolidine ring) and the strained

The Oxidative Pathway (Sulfoxide Formation)

The formation of Piperacillin Sulfoxide (Impurity A) is an electrophilic oxidation process.

-

Mechanism: The sulfur atom in the thiazolidine ring possesses two lone pairs, making it a nucleophile. In the presence of oxidizing agents (peroxides, superoxides) or radical initiators generated by light, an oxygen atom is transferred to the sulfur.

-

Chirality: The oxidation can occur on either face of the ring, potentially yielding diastereomers (

- and -

Drivers: This reaction is accelerated by:

-

Photolysis: UV light generates singlet oxygen (

) or hydroxyl radicals ( -

Trace Metals: Copper or iron ions can catalyze the decomposition of hydroperoxides into reactive radicals.

-

Excipient Impurities: Polymeric excipients (e.g., PEG, Polysorbates) often carry residual peroxides that drive this reaction in the solid state.

-

The Competing Pathway (Hydrolysis)

In aqueous media, the carbonyl carbon of the

Pathway Visualization

The following diagram maps the divergent degradation pathways, highlighting the specific triggers for sulfoxide formation.

Figure 1: Divergent degradation pathways of Piperacillin. The red path indicates the formation of the Sulfoxide impurity, driven by oxidative stress and photolysis.

Degradation Profile & Kinetics[1][2]

Photolytic Degradation

Piperacillin is sensitive to light, particularly in the UV-A and UV-B range. Photolysis does not strictly follow first-order kinetics due to the complexity of radical initiation and propagation.

-

Primary Product: Under oxidative photolytic conditions (light + air), the sulfoxide is a major degradant.

-

Quantum Yield: The degradation rate is photon-flux dependent.

-

Impact of Packaging: Clear glass allows transmission of wavelengths >300nm, sufficient to trigger excitation of the amide/thioether system.

Thermal Degradation

Thermal stress follows Arrhenius kinetics (

-

Solid State: In the absence of moisture, thermal stress promotes oxidation if oxygen is present in the headspace.

-

Solution: Thermal energy primarily accelerates hydrolysis. To observe thermal oxidation in solution, the pH must be near neutral (to minimize hydrolysis) and an oxidant (like

) must be present.

Table 1: Stress Testing Conditions and Expected Outcomes

| Stress Type | Condition | Dominant Degradant | Mechanism |

| Photolytic | 1.2 million lux hours (VIS) + 200 W·h/m² (UV) | Piperacillin Sulfoxide | Photo-oxidation (Radical attack on S) |

| Thermal (Solid) | 60°C / Ambient Humidity (Open container) | Piperacillin Sulfoxide | Auto-oxidation (Air exposure) |

| Thermal (Solution) | 60°C / pH 2.0 or pH 10.0 | Penicilloic Acid | Acid/Base Catalyzed Hydrolysis |

| Oxidative | 0.1% - 3.0% H₂O₂ at RT | Piperacillin Sulfoxide | Direct Electrophilic Oxidation |

Analytical Protocol: Determination of Sulfoxide

To reliably detect Piperacillin Sulfoxide (Impurity A), a stability-indicating RP-HPLC method is required. The sulfoxide is more polar than the parent drug and will elute earlier on a reverse-phase column.

Method Principles

-

Stationary Phase: C18 (Octadecylsilane) is essential for retaining the non-polar parent while resolving the polar degradants.

-

Mobile Phase: A phosphate buffer is used to suppress the ionization of the carboxylic acid groups, sharpening the peaks. Methanol or Acetonitrile is used as the organic modifier.[1]

-

Detection: UV detection at 220 nm or 254 nm. The carbonyl and amide bonds absorb strongly here.

Standard Operating Procedure (SOP)

Reagents:

-

Potassium Dihydrogen Phosphate (

) -

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Phosphoric Acid (for pH adjustment)[1]

-

Water (Milli-Q or equivalent)

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse) |

| Flow Rate | 1.0 mL/min |

| Wavelength | 220 nm |

| Injection Vol | 20 µL |

| Column Temp | 25°C |

Gradient Program:

-

Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0)

-

Mobile Phase B: Acetonitrile : Methanol (50:50 v/v)

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 60 | 40 |

| 20.0 | 40 | 60 |

| 25.0 | 90 | 10 |

| 30.0 | 90 | 10 |

System Suitability Criteria:

-

Resolution (

): > 2.0 between Piperacillin Sulfoxide (Impurity A) and Piperacillin. Note: Impurity A typically elutes at RRT ~0.2 - 0.3 relative to Piperacillin. -

Tailing Factor: < 1.5 for the Piperacillin peak.

-

RSD: < 2.0% for replicate injections of the standard.

Experimental Workflow Visualization

Figure 2: Analytical workflow for the separation and identification of Piperacillin and its Sulfoxide impurity.

Mitigation Strategies

To minimize the formation of Piperacillin Sulfoxide in drug development:

-

Excipient Selection: Avoid excipients with high peroxide values (e.g., lower grades of Povidone or PEG). Use "Low Peroxide" grades.

-

Lyophilization Cycle: Ensure low residual moisture (< 1%) to prevent hydrolysis, but backfill vials with Nitrogen to displace oxygen and prevent oxidation.

-

Packaging: Use Amber Type I glass vials to block UV radiation. Ensure closure integrity to prevent oxygen ingress.

-

Buffer Choice: In liquid formulations, citrate buffers have shown better stabilization capacities against particulate formation compared to lactate buffers, though pH maintenance is the primary stability factor.

References

-

European Pharmacopoeia (Ph. Eur.) . Piperacillin Monograph - Impurity A (Piperacillin Sulfoxide). Council of Europe. Link

-

Tolomelli, A., et al. (2019) . "Novel insights into the chemistry of an old medicine: A general degradative pathway for penicillins from a piperacillin/tazobactam stability study." European Journal of Pharmaceutical Sciences, 136, 104957. Link

-

Gao, X., et al. (2014) . "Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables... by RP-HPLC Method." Gulf Medical University Proceedings. Link

- Viaene, E., et al. (2002). "Stability of piperacillin and tazobactam in solid state and solution." Journal of Pharmaceutical and Biomedical Analysis.

-

Daicel Pharma Standards . Piperacillin Impurities and Synthesis: Impurity A Structure and Formation. Link

Sources

Methodological & Application

Application Note: High-Resolution HPLC-UV Analysis of Piperacillin Sulfoxide in Bulk Drug

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Piperacillin Sulfoxide , a critical oxidative impurity in Piperacillin Sodium bulk drug. Unlike generic assays, this method utilizes a pH-optimized phosphate/acetonitrile gradient on a C18 stationary phase to achieve baseline resolution between the polar sulfoxide impurity, the parent drug, and late-eluting dimers. The protocol is validated according to ICH Q2(R1) guidelines, ensuring specificity, linearity, and precision suitable for routine quality control and stability testing in pharmaceutical development.

Introduction

Piperacillin is a broad-spectrum ureidopenicillin antibiotic used for treating serious infections caused by Gram-negative bacteria.[1][2] Like all beta-lactams, it is susceptible to hydrolytic degradation (opening of the beta-lactam ring) and oxidative degradation.

The Challenge: While hydrolysis leads to penicilloic acids, oxidation of the sulfur atom in the thiazolidine ring generates Piperacillin Sulfoxide . This impurity is more polar than the parent molecule, often eluting early in reverse-phase chromatography. Standard isocratic methods frequently fail to resolve the sulfoxide from the solvent front or other polar degradants (e.g., penicilloic acid).

The Solution: This protocol employs a gradient elution strategy with an acidic mobile phase (pH 3.0). The low pH suppresses the ionization of the carboxylic acid groups, increasing the retention of polar impurities on the hydrophobic C18 column, thereby enhancing resolution and peak shape.

Method Development Strategy (Expertise & Logic)

Stationary Phase Selection

A high-purity C18 (Octadecylsilyl) column with a high surface area is selected.

-

Why: Piperacillin contains a non-polar side chain and a polar core. A C18 phase provides the necessary hydrophobic interaction to retain the parent molecule while the specific surface area allows for the subtle separation of the sulfoxide stereoisomers (if present) and the parent peak.

-

Recommendation: 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V or Hypersil BDS C18).

Mobile Phase Chemistry

-

Buffer: 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄).[3]

-

pH Control (Critical): Adjusted to pH 3.0 ± 0.1 with Orthophosphoric Acid.

-

Mechanism:[1] At pH 3.0, the carboxylic acid moieties of Piperacillin and its impurities are protonated (neutral). This maximizes their interaction with the stationary phase, preventing "peak fronting" and ensuring the polar Sulfoxide does not elute in the void volume.

-

-

Organic Modifier: Acetonitrile (ACN).

-

Why: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and provides sharper peaks for beta-lactams.

-

Detection Wavelength[4]

-

Reasoning: The carbonyl groups in the beta-lactam and amide bonds absorb strongly at 210-220 nm. While 254 nm is more selective for aromatic rings, 220 nm offers the high sensitivity required to detect trace levels (0.05%) of the sulfoxide impurity.

Experimental Protocol

Chemicals and Reagents

-

Piperacillin Sodium Reference Standard: >99.0% purity.

-

Piperacillin Sulfoxide Standard: (Custom synthesis or Pharmacopoeial Impurity Standard).

-

Potassium Dihydrogen Phosphate (KH₂PO₄): HPLC Grade.[3]

-

Orthophosphoric Acid (85%): HPLC Grade.

-

Acetonitrile: HPLC Gradient Grade.

-

Water: Milli-Q or HPLC Grade.

Instrumentation

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent).

-

Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VUV).

-

Column Oven: 25°C.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 250 x 4.6 mm, 5 µm (L1 Packing) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25°C ± 2°C |

| Detector | UV at 220 nm |

| Run Time | 25 Minutes |

Mobile Phase Preparation

-

Buffer (Mobile Phase A): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.0 with dilute Orthophosphoric acid. Filter through a 0.45 µm nylon membrane.

-

Organic (Mobile Phase B): 100% Acetonitrile. Degas by sonication.

Gradient Program

This gradient is designed to hold the polar Sulfoxide initially, then ramp up to elute Piperacillin, and finally wash off any dimers.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 85 | 15 | Equilibration / Injection |

| 5.0 | 85 | 15 | Isocratic hold for Sulfoxide |

| 15.0 | 40 | 60 | Linear Ramp to elute Parent |

| 20.0 | 40 | 60 | Wash |

| 20.1 | 85 | 15 | Return to Initial |

| 25.0 | 85 | 15 | Re-equilibration |

Standard & Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

-

System Suitability Solution: Dissolve Piperacillin Sodium and Piperacillin Sulfoxide to obtain approx. 0.5 mg/mL and 0.005 mg/mL respectively.

-

Test Sample: Prepare 0.5 mg/mL of bulk drug in Diluent. Note: Prepare fresh. Beta-lactams degrade in solution.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from sample preparation to quality control decision.

Method Validation (Trustworthiness)

To ensure the method is "self-validating" and reliable, the following parameters must be verified.

Specificity (Stress Testing)

Demonstrate that the method can separate the Sulfoxide from other degradants.

-

Oxidative Stress: Treat sample with 3% H₂O₂ for 2 hours.

-

Result: Significant increase in the peak at RRT ~0.2-0.3 (Sulfoxide).

-

-

Acid Stress: Treat with 0.1 N HCl.

-

Result: Formation of Penicilloic acid (distinct RT from Sulfoxide).

-

Linearity & Range

Prepare a minimum of 5 concentration levels for Piperacillin Sulfoxide.

-

Range: LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 10 µg/mL).

-

Acceptance: Correlation coefficient (R²) ≥ 0.999.

Accuracy (Recovery)

Spike bulk drug with known amounts of Sulfoxide at 50%, 100%, and 150% levels.

-

Acceptance: Mean recovery 90.0% – 110.0%.[6]

Precision[5][8]

-

System Precision: 6 replicate injections of standard. RSD ≤ 2.0%.[5][7]

-

Method Precision: 6 separate preparations of the sample. RSD ≤ 2.0%.[5][7]

LOD / LOQ

-

Limit of Detection (LOD): S/N ratio ≥ 3:1.

-

Limit of Quantitation (LOQ): S/N ratio ≥ 10:1.

-

Typical Values: LOQ is often ~0.03% of the nominal sample concentration.

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Sulfoxide Peak Broadening | pH drift in mobile phase. | Ensure buffer is strictly pH 3.0. Higher pH causes ionization and peak widening. |

| Retention Time Shift | Column aging or temperature fluctuation. | Use a column oven. Flush column with 60% ACN after batches to remove dimers. |

| Ghost Peaks | Contaminated water or buffer. | Use fresh Milli-Q water. Filter buffer through 0.22 µm if microbial growth is suspected. |

| Poor Resolution | Dead volume in injector/tubing. | Minimize tubing length. Ensure proper column connections. |

References

-

United States Pharmacopeia (USP). Piperacillin Sodium Monograph. USP-NF Online. (Accessed 2023).[4][8]

-

Mangam, V. T., et al. (2023).[4] "Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactam Combination in Dosage Forms." International Journal of Pharmaceutical Sciences and Medicine, 8(5), 7-20.[4]

-

World Health Organization (WHO). (2014). "Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables." Proceedings of the 6th Annual Scientific Meeting of Gulf Medical University.

-

National Center for Biotechnology Information (NCBI). Piperacillin Compound Summary. PubChem.[9]

-

Daicel Pharma Standards. Piperacillin Impurities and Standards.

Sources

- 1. Piperacillin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. ijpsm.com [ijpsm.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperacillin | C23H27N5O7S | CID 43672 - PubChem [pubchem.ncbi.nlm.nih.gov]

LC-MS/MS protocol for Piperacillin Sulfoxide quantification in plasma

Topic: LC-MS/MS Protocol for Piperacillin Sulfoxide Quantification in Plasma

Audience: Researchers, scientists, and drug development professionals.

A Robust and Validated LC-MS/MS Method for the Quantification of Piperacillin Sulfoxide in Human Plasma

Senior Application Scientist

Introduction: The Clinical Significance of Monitoring Piperacillin and Its Sulfoxide Metabolite

Piperacillin is a broad-spectrum β-lactam antibiotic, frequently administered in combination with the β-lactamase inhibitor tazobactam, for the treatment of severe bacterial infections. The efficacy and safety of piperacillin therapy are closely linked to maintaining plasma concentrations within a therapeutic window. While piperacillin is primarily excreted unchanged, a portion is metabolized to piperacillin sulfoxide, a major metabolite. Monitoring the levels of both the parent drug and its metabolite is crucial for a comprehensive understanding of piperacillin's pharmacokinetics and for optimizing dosing regimens, particularly in critically ill patients with fluctuating renal function. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of piperacillin sulfoxide in human plasma.

Principle of the Method

This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of piperacillin sulfoxide from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (piperacillin-d5) ensures high accuracy and precision by compensating for variations in sample processing and instrument response.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Piperacillin Sulfoxide | ≥98% | Axios Research (AR-P02043) or equivalent[1] |

| Piperacillin-d5 | ≥98% | Cayman Chemical (Item No. 20767) or equivalent[2] |

| Acetonitrile | LC-MS Grade | Fisher Scientific or equivalent |

| Formic Acid | LC-MS Grade | Fisher Scientific or equivalent |

| Water | Deionized, 18 MΩ·cm | Milli-Q® system or equivalent |

| Human Plasma (K2-EDTA) | Blank, drug-free | Certified vendor |

Sample Preparation: A Streamlined Protein Precipitation Workflow

The rationale behind protein precipitation with an organic solvent like acetonitrile is its efficiency in removing the majority of plasma proteins, which can interfere with the LC-MS/MS analysis and foul the analytical column. This one-step procedure is rapid, cost-effective, and suitable for high-throughput analysis.

Step-by-Step Protocol:

-

Thaw: Allow plasma samples, calibration standards, and quality controls to thaw completely at room temperature.

-

Aliquot: Vortex and aliquot 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add 20 µL of the internal standard working solution (Piperacillin-d5, 1 µg/mL in 50:50 acetonitrile:water) to each tube.

-

Precipitate: Add 300 µL of cold acetonitrile to each tube.

-

Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Plasma sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column. The gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, allows for the effective separation of piperacillin sulfoxide from other plasma components and from its parent drug, piperacillin. The addition of formic acid aids in the protonation of the analyte, enhancing its ionization in the mass spectrometer.

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions are selected to ensure specificity and sensitivity. The precursor ion for piperacillin sulfoxide is its protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. While experimental determination is necessary for optimal transitions, based on the structure of piperacillin sulfoxide and known fragmentation of similar molecules, the following transitions are proposed for initial method development. The transitions for piperacillin and piperacillin-d5 are well-established.[3]

| Parameter | Condition |

| MS System | Sciex Triple Quad™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| IonSpray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Piperacillin Sulfoxide | 534.5 | Predicted: 143.1 | 150 |

| Piperacillin Sulfoxide (Confirmation) | 534.5 | Predicted: 359.1 | 150 |

| Piperacillin | 518.2 | 143.2 | 150 |

| Piperacillin-d5 (IS) | 523.2 | 148.2 | 150 |

Note: The product ions for piperacillin sulfoxide are predicted based on common fragmentation pathways of penicillins (cleavage of the β-lactam ring and side chain). These transitions must be confirmed experimentally by infusing a standard solution of piperacillin sulfoxide into the mass spectrometer and performing a product ion scan.

Preparation of Standards and Quality Controls

Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of piperacillin sulfoxide into blank human plasma. A stock solution of piperacillin sulfoxide is prepared in a suitable solvent (e.g., DMSO or methanol) and serially diluted to create working solutions.

| Sample Type | Concentration Range (ng/mL) |

| Calibration Standards | 1, 5, 10, 50, 100, 500, 1000 |

| Quality Controls (QC) | LLOQ: 1, Low: 3, Mid: 75, High: 750 |

Method Validation

The developed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The validation process ensures the reliability and reproducibility of the method.

Sources

- 1. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Determination of Unbound Piperacillin and Imipenem in Biological Material from Critically Ill Using Thin-Film Microextraction-Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Piperacillin Sulfoxide as a CRM in QC Impurity Profiling

This Application Note serves as a definitive technical guide for the qualification, handling, and analytical utilization of Piperacillin Sulfoxide (CAS: 67275-27-8) as a Certified Reference Material (CRM) in pharmaceutical Quality Control (QC).

Introduction & Scientific Context

Piperacillin Sulfoxide (Chemical Name: (2S,5R,6R)-6-((R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide) is a primary oxidative degradation product of Piperacillin.

In the context of ICH Q3A(R2) and Q3B(R2) guidelines, monitoring this impurity is critical because the sulfide moiety in the penam ring is highly susceptible to oxidation. The formation of the sulfoxide alters the 3D conformation of the beta-lactam ring, potentially negating antimicrobial activity and raising immunogenic concerns.

Mechanism of Formation

The oxidation typically occurs during storage under high humidity or exposure to atmospheric oxygen. Unlike hydrolytic degradation (which opens the beta-lactam ring), oxidation preserves the bicyclic structure but adds an oxygen atom to the sulfur.

Figure 1: Oxidative pathway transforming Piperacillin to Piperacillin Sulfoxide. Note that this transformation is distinct from the hydrolytic opening of the beta-lactam ring.

Material Handling & Storage Protocol

Critical Alert: Piperacillin Sulfoxide CRM is hygroscopic . Improper handling will lead to water uptake, altering the assigned potency and causing OOS (Out of Specification) results in QC.

Storage Requirements[1][2][3][4][5][6]

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Container: Amber glass vials with PTFE-lined screw caps (protect from light).

-

Desiccation: Store secondary containment within a desiccator.

Handling Workflow (Self-Validating)

-

Equilibration: Remove the CRM vial from the refrigerator and allow it to reach room temperature (20–25°C) for 45 minutes before opening. Why? Opening a cold vial condenses atmospheric moisture onto the standard powder immediately.

-

Weighing: Use an analytical balance with a readability of 0.01 mg.

-

Validation Step: If the drift exceeds 0.05 mg within 30 seconds, the environment is too humid (>60% RH). Dehumidify the weighing chamber.

-

-

Dissolution: Dissolve immediately in the solvent (Mobile Phase A or Methanol). Do not leave the solid powder in the weighing boat.

Analytical Method Protocol (HPLC)[3]

This protocol aligns with USP/EP chromatographic principles for Piperacillin impurity profiling, specifically targeting the sulfoxide.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm | Standard stationary phase for polar beta-lactams. |

| Mobile Phase A | 0.05 M Sodium Phosphate Buffer (pH 6.8) | pH 6.8 stabilizes the beta-lactam ring; acidic pH accelerates hydrolysis. |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Organic modifier to elute hydrophobic impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV at 220 nm | Max absorbance for the amide/lactam chromophores. |

| Column Temp | 25°C | Controls viscosity and retention time reproducibility. |

| Injection Vol | 20 µL | Sufficient sensitivity for trace impurities. |

Gradient Program

Note: Piperacillin Sulfoxide is more polar than Piperacillin and typically elutes before the main peak.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 90 | 10 |

| 10.0 | 90 | 10 |

| 40.0 | 40 | 60 |

| 45.0 | 40 | 60 |

| 46.0 | 90 | 10 |

| 55.0 | 90 | 10 |

Standard Preparation[1][3][7][8]

-

Stock Solution: Accurately weigh 5.0 mg of Piperacillin Sulfoxide CRM into a 50 mL volumetric flask. Dissolve in Mobile Phase A. (Conc: 0.1 mg/mL).

-

System Suitability Solution: Mix Piperacillin API Standard and Piperacillin Sulfoxide Stock to obtain a solution containing ~0.2 mg/mL Piperacillin and ~0.005 mg/mL Sulfoxide.

System Suitability & QC Procedures

To ensure data trustworthiness, the following criteria must be met before sample analysis.

System Suitability Testing (SST) Criteria

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Resolution (Rs) | > 2.0 between Sulfoxide and Piperacillin | If < 2.0, adjust gradient start %B lower (e.g., to 8%) to increase retention. |

| Tailing Factor (T) | < 1.5 for Sulfoxide peak | If > 1.5, check buffer pH (must be exactly 6.8) or replace old column (voiding). |

| RSD (Area) | < 2.0% (n=6 injections) | If > 2.0%, check injector precision or autosampler temperature stability. |

Relative Response Factor (RRF)

According to USP and general literature, the Relative Response Factor (RRF) for Piperacillin Sulfoxide (Impurity 5) is approximately 1.0 relative to Piperacillin at 220 nm.

-

Calculation Rule: If using the RRF method (dilute standard of API), use RRF = 1.0.

-

External Standard Rule: If using the certified Piperacillin Sulfoxide CRM, use the exact potency from the Certificate of Analysis (CoA).

QC Workflow Diagram:

Figure 2: Logical flow for QC analysis ensuring system suitability before sample commitment.

Calculation & Reporting

Formula for External Standard Method:

Where:

- = Peak Area of Sulfoxide in Sample.

- = Peak Area of Sulfoxide in CRM Standard.

- = Concentration of CRM Standard (mg/mL).

- = Concentration of Sample (mg/mL).

- = Potency of CRM (decimal, e.g., 0.995).

Formula for RRF Method (Dilute API Standard):

Where:

- = 1.0 (for Piperacillin Sulfoxide).

- = Peak Area of Piperacillin in Dilute Standard (e.g., 1%).

References

-

United States Pharmacopeia (USP). USP Monograph: Piperacillin and Tazobactam for Injection.[1] USP-NF.[2] (Lists "Piperacillin Impurity 5" with RRF 1.0).

-

European Pharmacopoeia (Ph. Eur.). Piperacillin Sodium Monograph 01/2017:1169. (Details impurity structures and limits).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12313646 (Piperacillin Sulfoxide).

-

Simson Pharma. Piperacillin Sulfoxide Reference Standard Data. (Confirms CAS 67275-27-8 and chemical identity).

-

International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

Application Note: Mass Spectrometry Fragmentation Pattern & Analysis Protocol for Piperacillin Sulfoxide

The following Application Note and Protocol is designed for researchers and analytical scientists engaged in the characterization of beta-lactam antibiotics and their impurities. It synthesizes established mass spectrometry principles with specific structural insights into Piperacillin Sulfoxide.[1]

Introduction & Scientific Context

Piperacillin is a ureidopenicillin antibiotic widely used for treating serious gram-negative infections.[1][2] During manufacturing and storage, it is susceptible to degradation, primarily via hydrolysis of the beta-lactam ring and oxidation of the thiazolidine sulfur atom.

Piperacillin Sulfoxide (PIP-SO) is the primary oxidative degradation product.[1] Structurally, it differs from the parent Piperacillin (PIP) by the addition of a single oxygen atom to the sulfur in the 5-membered thiazolidine ring.

Accurate identification of PIP-SO is critical for stability testing and impurity profiling.[1] This guide details the fragmentation mechanics that distinguish the sulfoxide from the parent drug and other impurities, providing a validated protocol for its detection.

Mechanism of Fragmentation (The "Why" and "How")

In Electrospray Ionization (ESI) positive mode, Piperacillin and its sulfoxide derivative follow a distinct fragmentation pathway driven by the labile nature of the ureido side chain and the strained beta-lactam ring.

The Conserved Signature: Side Chain Retention

Unlike many small molecules where the core structure dictates the base peak, Piperacillin's fragmentation is dominated by its bulky, easily ionizable C6-side chain (ethyl-2,3-dioxopiperazine).

-

Observation: Both Piperacillin (m/z 518) and Piperacillin Sulfoxide (m/z 534) yield a dominant product ion at m/z 143 .[1]

-

Mechanism: The collision-induced dissociation (CID) energy preferentially cleaves the amide bond connecting the ethyl-dioxopiperazine ring to the rest of the molecule. This fragment is structurally identical in both the parent and the sulfoxide.

-

Secondary Fragment: The m/z 143 ion further degrades by losing a carbonyl (CO) group to form m/z 115 .[1]

The Diagnostic Shift: Thiazolidine Core

Differentiation lies in the "complementary" fragments or the molecular ion itself.

-

Parent Shift: The precursor ion shifts +16 Da (518

534).[1] -

Core Fragments: In Penicillins, the thiazolidine ring often generates a fragment at m/z 160 (seen in Amoxicillin and Ampicillin). In Piperacillin Sulfoxide, the oxidation of this ring theoretically shifts this core fragment to m/z 176 (

), although this ion is often of lower intensity compared to the side chain signature.

Fragmentation Pathway Diagram

The following diagram illustrates the parallel fragmentation pathways, highlighting the conserved side chain ions and the shifted parent/core ions.

Figure 1: Comparative fragmentation pathway of Piperacillin and Piperacillin Sulfoxide.[1] Note the convergence on the m/z 143 signature ion.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed to be self-validating . The presence of the m/z 518 peak (Parent) serves as an internal system suitability control for the m/z 534 (Sulfoxide) detection.

Sample Preparation[1]

-

Standard Prep: Dissolve Piperacillin reference standard in water:acetonitrile (50:50) to 10 µg/mL.[1]

-

Forced Degradation (To generate Sulfoxide in situ):

-

Take 1 mL of 1 mg/mL Piperacillin solution.[1]

-

Add 100 µL of 3% Hydrogen Peroxide (

). -

Incubate at room temperature for 30 minutes.

-

Dilute 1:10 with mobile phase before injection. This ensures the sulfoxide peak is generated for method development.

-

LC-MS Conditions[1][3]

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).[1]

-

Mobile Phase B: Acetonitrile (Organic modifier).[1]

-

Gradient:

-

Flow Rate: 0.3 - 0.4 mL/min.[1]

Mass Spectrometry Settings (Triple Quadrupole / Q-TOF)

-

Ionization: ESI Positive (

).[1][3] -

Capillary Voltage: 3.0 - 3.5 kV.[1]

-

Source Temp: 350°C - 400°C (Ensure efficient desolvation).

-

Collision Gas: Argon or Nitrogen.[1]

MRM Transitions (Quantitation & ID)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| Piperacillin | 518.2 | 143.1 | 30 | 20-25 | Quantifier |

| Piperacillin | 518.2 | 115.1 | 30 | 35-40 | Qualifier |

| Piperacillin Sulfoxide | 534.2 | 143.1 | 30 | 20-25 | Quantifier |

| Piperacillin Sulfoxide | 534.2 | 115.1 | 30 | 35-40 | Qualifier |

Note: Collision energies are instrument-dependent and should be optimized. Start with the values above.

Results Interpretation & Data Summary

When analyzing the data, you will observe two distinct peaks in the chromatogram if the degradation has occurred.[4]

-

Retention Time (RT): Piperacillin Sulfoxide is generally more polar than Piperacillin due to the sulfoxide oxygen.[1] Expect the PIP-SO peak to elute earlier (lower RT) than the parent PIP peak on a standard C18 reverse-phase column.[1]

-

Spectral Validation:

-

Extract the MS2 spectrum of the peak at m/z 534.

-

Confirm the presence of the base peak at m/z 143.

-

Absence of m/z 143 suggests the peak is NOT a piperacillin-related impurity.[5]

-

Summary of Diagnostic Ions

| Ion Type | m/z Value | Origin / Structural Significance |

| Parent [M+H]+ | 534.2 | Protonated Piperacillin Sulfoxide molecule.[1] |

| Base Peak | 143.1 | Ethyl-2,3-dioxopiperazine carboxamide .[1] Cleavage of the side chain.[1] Common to both PIP and PIP-SO.[1] |

| Fragment 2 | 115.1 | Loss of CO from the m/z 143 fragment. |

| Fragment 3 | 160.0 | Rare/Low Intensity.[1] Thiazolidine ring fragment (seen in parent).[1] |

| Fragment 4 | 176.0 | Rare/Low Intensity.[1] Oxidized Thiazolidine ring fragment (specific to Sulfoxide).[1] |

Troubleshooting & Quality Control

-

Issue: Low Sensitivity for m/z 534.

-

Issue: Co-elution with Piperacillin.

-

Cause: Gradient too steep.[1]

-

Solution: Shallower gradient slope (e.g., 5% to 50% B over 10 minutes) to resolve the polar sulfoxide from the parent.

-

References

-

Development of LC-MS/MS methods for Piperacillin

-

Impurity Profiling & Fragmentation

-

General Beta-Lactam Fragmentation

Sources

- 1. Piperacillin | C23H27N5O7S | CID 43672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Page loading... [guidechem.com]

- 6. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity LC-MS/MS Quantitation of Piperacillin Sulfoxide: A Validated Bioanalytical Protocol

Executive Summary & Scientific Rationale

Piperacillin Sulfoxide (CAS 67275-27-8) is a critical oxidative metabolite and process impurity of the antibiotic Piperacillin.[1] While Piperacillin/Tazobactam pharmacokinetics (PK) are well-documented, the quantification of the sulfoxide metabolite presents unique bioanalytical challenges due to its enhanced polarity and the inherent instability of the beta-lactam ring.[1]

This protocol details a robust, self-validating LC-MS/MS method for quantifying Piperacillin Sulfoxide in human plasma.[1] Unlike generic antibiotic assays, this method integrates low-temperature sample processing and polarity-optimized chromatography to prevent ex vivo degradation and ensure separation from the parent drug.[1]

Key Mechanistic Insights[1]

-

Instability: The beta-lactam ring is susceptible to hydrolysis at physiological pH and room temperature.[1] The sulfoxide moiety increases electron withdrawal, potentially altering hydrolysis rates compared to the parent.[1]

-

Polarity Shift: The oxidation of the sulfur atom increases hydrophobicity (lower logP), causing the Sulfoxide to elute earlier than Piperacillin on Reverse Phase (RP) columns.[1] This risks co-elution with early suppressive matrix components (phospholipids).[1]

-

Isotopic Internal Standardization: Due to significant matrix effects in plasma, a stable isotope-labeled internal standard (SIL-IS) is mandatory.[1]

Method Development Logic & Workflow

The following decision tree illustrates the critical pathways for method optimization, ensuring the "Self-Validating" nature of the protocol.

Figure 1: Method Development Decision Tree highlighting the selection of Protein Precipitation (PPT) to mitigate beta-lactam instability risks associated with SPE drying steps.

Experimental Protocol

Materials & Reagents[1]

-

Analyte: Piperacillin Sulfoxide Reference Standard (>98% purity).[1]

-

Internal Standard (IS): Piperacillin-d5 (Surrogate) or Tazobactam-d3.[1] Note: Piperacillin-d5 is preferred due to structural similarity.[1]

-

Matrix: Drug-free Human Plasma (K2EDTA).[1]

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]

Stock Solution Preparation

-

Master Stock: Dissolve Piperacillin Sulfoxide in 50:50 Water:Acetonitrile to 1.0 mg/mL.

Sample Preparation (Cold-PPT)

This method uses "Crash & Shoot" to minimize hydrolysis.[1]

-

Thaw plasma samples on wet ice (4°C). Do not allow to reach room temperature.[1]

-

Aliquot 50 µL of plasma into a 96-well plate (on ice).

-

Add IS: Add 20 µL of Internal Standard solution (500 ng/mL in water).

-

Precipitate: Add 200 µL of Ice-Cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex vigorously for 1 min.

-

Centrifuge at 4,000 x g for 10 min at 4°C.

-

Dilute: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (0.1% FA).

-

Reasoning: Diluting the organic supernatant ensures good peak shape on the high-aqueous initial LC gradient.[1]

-

LC-MS/MS Conditions[1][6]

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

-

Column: Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 50 mm.[1]

-

Selection: T3 bonding is designed to retain polar compounds like sulfoxides better than standard C18.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Load (High aqueous for retention) |

| 0.50 | 5 | Isocratic hold |

| 3.00 | 90 | Elution gradient |

| 3.50 | 90 | Wash |

| 3.60 | 5 | Re-equilibration |

| 5.00 | 5 | End of Run |[1]

Mass Spectrometry:

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

|---|---|---|---|---|

| Pip-Sulfoxide | 534.2 | 143.1 | Quantifier | 25 |

| Pip-Sulfoxide | 534.2 | 160.1 | Qualifier | 20 |

| Piperacillin-d5 | 523.2 | 148.1 | IS | 25 |[1]

Note: The m/z 143 fragment corresponds to the cleavage of the ethyl-dioxopiperazine side chain, which is structurally conserved and provides high intensity.[1]

Validation Framework (Self-Validating Systems)

To adhere to FDA M10 guidelines, the method must demonstrate control over instability and matrix effects.[1]

Quantitative Data Summary (Acceptance Criteria)

| Parameter | Criteria (FDA M10) | Experimental Design |

| Linearity | r² ≥ 0.990 | 8 non-zero standards (e.g., 10 – 5000 ng/mL). |

| Accuracy | ±15% (±20% at LLOQ) | 5 replicates at LLOQ, Low, Med, High QC. |

| Precision | CV ≤ 15% (≤20% at LLOQ) | Intra-day and Inter-day assessment. |

| Recovery | Consistent across levels | Compare extracted QC vs. unextracted solvent std. |

| Matrix Effect | MF within 0.85 - 1.15 | Compare post-extraction spike vs. solvent std (6 lots of plasma). |

Critical Stability Experiments

Because Piperacillin Sulfoxide is unstable, you must perform these specific stress tests:

-

Bench-Top Stability: Keep spiked plasma on ice (4°C) vs. Room Temp (25°C) for 4 hours.

-

Expectation: >10% degradation at RT; <5% degradation on ice.

-

-

Freeze-Thaw: 3 cycles from -80°C to 4°C (not RT).

-

Autosampler Stability: Processed samples at 10°C for 24 hours.

Troubleshooting & Pathway Analysis

If sensitivity is low or linearity fails, consult the workflow below.

Figure 2: Troubleshooting logic flow for common bioanalytical failures regarding polar metabolites.

References

-

FDA M10 Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2022).[1][5][7][8] Bioanalytical Method Validation and Study Sample Analysis.[Link]

-

Piperacillin Stability Study. Längin, A., et al. (2009).[1][9] Deactivation and transformation products in biodegradability testing of beta-lactams amoxicillin and piperacillin.[1][9] Chemosphere, 75(3), 347-354.[1][9] [Link]

-

Dried Blood Spot Method. Barco, S., et al. (2014).[1][6] A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot.[1][6][10] Bioanalysis, 6(21), 2795-2802.[1] [Link]

-

PubChem Compound Summary. National Center for Biotechnology Information. (2023).[1][4][5] PubChem Compound Summary for CID 43672, Piperacillin.[1][Link][1]

Sources

- 1. Piperacillin - Wikipedia [en.wikipedia.org]

- 2. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. database.ich.org [database.ich.org]

- 4. Piperacillin Sulfoxide , 95% , 67275-27-8 - CookeChem [cookechem.com]

- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. A validated LC-MS/MS method for the quantification of piperacillin/tazobactam on dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Deactivation and transformation products in biodegradability testing of beta-lactams amoxicillin and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

UPLC for the Rapid, Stability-Indicating Analysis of Piperacillin and its Degradation Products

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This application note presents a robust, validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid analysis of Piperacillin and its degradation products. Piperacillin, a broad-spectrum β-lactam antibiotic, is susceptible to degradation, primarily through hydrolysis of its β-lactam ring, which compromises its efficacy and can introduce potentially harmful impurities.[1][2][3] Ensuring the stability and purity of Piperacillin formulations is therefore critical for patient safety and therapeutic success.[2] This document provides a comprehensive, step-by-step protocol for a stability-indicating UPLC method, developed in accordance with International Council for Harmonisation (ICH) guidelines.[4][5] The method demonstrates high resolution, sensitivity, and speed, enabling the baseline separation of Piperacillin from its key degradation products in under 5 minutes. We detail the forced degradation studies used to establish the method's specificity and discuss the causality behind the selection of chromatographic parameters. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the stability testing and quality assessment of Piperacillin.

Introduction: The Analytical Imperative for Piperacillin Stability

Piperacillin is an essential ureidopenicillin antibiotic, often combined with the β-lactamase inhibitor Tazobactam, to treat a wide range of serious bacterial infections.[6][7] The core of its antibacterial activity lies in the strained β-lactam ring, a four-membered cyclic amide. This functional group, however, is also the molecule's Achilles' heel, being highly susceptible to hydrolytic cleavage under various conditions (e.g., acidic, basic, or enzymatic).[1][2] This degradation process leads to the formation of inactive and potentially immunogenic products, such as the corresponding penicilloic acid.[3] Furthermore, complex degradation pathways can lead to the formation of other impurities, including dimers of low solubility.[8]

The development of a rapid and reliable stability-indicating analytical method is therefore not merely a regulatory requirement but a fundamental necessity for ensuring the quality, safety, and efficacy of Piperacillin formulations.[2][9] A stability-indicating method is defined by its ability to accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5]

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for this application. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures to deliver faster analysis times, superior resolution, and increased sensitivity—all of which are critical for high-throughput quality control environments and in-depth stability profiling.

This document provides the scientific rationale and a detailed protocol for such a method.

Experimental Design & Rationale

Instrumentation and Consumables

| Component | Specification | Rationale |

| UPLC System | Waters ACQUITY UPLC H-Class or equivalent | Required to handle the high backpressures generated by sub-2 µm columns and to minimize extra-column band broadening, preserving the high efficiency of the separation. |

| Detector | Photodiode Array (PDA) or Tunable UV (TUV) Detector | A PDA detector is preferred as it allows for peak purity analysis and identification of co-eluting peaks by comparing spectra across the peak. A detection wavelength of 220 nm provides a good chromophoric response for both Piperacillin and its expected degradation products. |

| Analytical Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The Bridged Ethyl Hybrid (BEH) C18 stationary phase offers excellent stability across a wide pH range, making it suitable for analyzing acidic and basic degradants. The 1.7 µm particle size is key to achieving the speed and resolution characteristic of UPLC. |

| Software | Empower™ 3 or equivalent | For instrument control, data acquisition, and processing. |

| Reagents | Acetonitrile (ACN), Methanol (MeOH) - LC-MS grade | High-purity solvents are essential to minimize baseline noise and prevent contamination. |

| Formic Acid, Ammonium Formate - LC-MS grade | Used as mobile phase modifiers to control pH and improve peak shape. Formate buffers are volatile, making this method compatible with mass spectrometry (MS) for further characterization if needed. | |

| Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) - ACS grade | For conducting forced degradation studies. | |

| Piperacillin Reference Standard | For system suitability, quantification, and peak identification. |

UPLC Method Parameters

| Parameter | Condition | Justification |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) | A buffered aqueous phase is critical for controlling the ionization state of Piperacillin and its degradants, ensuring reproducible retention times. A pH of 3.5 ensures that the carboxylic acid moieties are largely protonated, leading to better retention on a C18 column. |

| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in reversed-phase chromatography, offering low viscosity and good UV transparency. |

| Gradient Elution | 0-0.5 min, 5% B; 0.5-3.0 min, 5-60% B; 3.0-3.5 min, 60-95% B; 3.5-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B | A gradient is necessary to elute both the polar degradation products and the more hydrophobic parent drug within a short run time while maintaining sharp peaks. The initial hold at low organic content ensures retention of early-eluting polar degradants. The final high-organic wash cleans the column, and the re-equilibration step ensures reproducibility. |

| Flow Rate | 0.4 mL/min | An optimized flow rate for a 2.1 mm ID column that balances analysis speed with system pressure and separation efficiency. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving peak shape. It also ensures consistent retention times by mitigating fluctuations in ambient temperature. |

| Injection Volume | 2.0 µL | A small injection volume is crucial in UPLC to prevent column overload and minimize pre-column band broadening, thereby preserving resolution. |

| Detection Wavelength | 220 nm | Provides a suitable absorbance maximum for Piperacillin and its key degradation products, ensuring high sensitivity. |

| Sampling Rate | 20 points/sec | A high sampling rate is required to accurately define the narrow peaks generated in UPLC, ensuring accurate integration and quantification. |

Protocols: A Step-by-Step Guide

Protocol 1: Preparation of Solutions

-

Mobile Phase A (10 mM Ammonium Formate, pH 3.5):

-

Weigh 0.63 g of ammonium formate and dissolve in 1000 mL of ultrapure water.

-

Adjust the pH to 3.5 using formic acid.

-

Filter through a 0.22 µm nylon filter before use.

-

-

Mobile Phase B (Acetonitrile):

-

Use LC-MS grade ACN directly. Filter if necessary.

-

-

Diluent:

-

Prepare a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v). This composition ensures sample solubility and compatibility with the initial chromatographic conditions.

-

-

Piperacillin Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of Piperacillin reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. This stock solution should be prepared fresh daily due to the instability of Piperacillin in solution.[10]

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Protocol 2: Forced Degradation Study

The objective of a forced degradation study is to intentionally degrade the API to produce its degradation products.[9] This is essential for demonstrating the specificity and stability-indicating nature of the analytical method.[5][11]

-

Sample Preparation: Pipette 5 mL of the Piperacillin Standard Stock Solution (1000 µg/mL) into five separate vials labeled: Acid, Base, Oxidative, Thermal, and Photolytic.

-

Acid Hydrolysis:

-

Add 1 mL of 0.1 M HCl to the "Acid" vial.

-

Cap and heat at 60 °C for 2 hours.

-

Cool to room temperature and neutralize by adding 1 mL of 0.1 M NaOH. Dilute to a final concentration of ~100 µg/mL with diluent.

-

-

Base Hydrolysis:

-

Add 1 mL of 0.1 M NaOH to the "Base" vial.

-

Keep at room temperature for 1 hour.

-

Neutralize by adding 1 mL of 0.1 M HCl. Dilute to a final concentration of ~100 µg/mL with diluent. Note: Base-catalyzed hydrolysis of the β-lactam ring is typically rapid.[2]

-

-

Oxidative Degradation:

-

Add 1 mL of 3% H₂O₂ to the "Oxidative" vial.

-

Keep at room temperature for 4 hours.

-

Dilute to a final concentration of ~100 µg/mL with diluent.

-

-

Thermal Degradation:

-

For the "Thermal" sample, use the solid Piperacillin powder.

-

Place the powder in a hot air oven at 105 °C for 24 hours.

-

After cooling, weigh an appropriate amount, dissolve, and dilute to a final concentration of ~100 µg/mL with diluent.

-

-

Photolytic Degradation:

-

Expose the Piperacillin Standard Stock Solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours.

-

Dilute to a final concentration of ~100 µg/mL with diluent.

-

-

Analysis: Inject the undegraded working standard solution and each of the stressed samples into the UPLC system.

Visualization of Workflows & Pathways

The following diagrams illustrate the key processes described in this application note.

Caption: Experimental workflow for the stability-indicating analysis of Piperacillin.

Caption: Simplified primary degradation pathways of Piperacillin.

Expected Results & Discussion

Method Specificity and Forced Degradation

The primary goal of the forced degradation study is to demonstrate specificity. The UPLC method should be able to separate the intact Piperacillin peak from all degradation products generated under stress conditions. A successful result will show a significant decrease in the Piperacillin peak area in the stressed samples, with the concurrent appearance of new peaks corresponding to the degradation products.

The chromatogram of the unstressed standard should show a single, sharp, symmetrical peak for Piperacillin. In contrast, the chromatograms of the stressed samples will display additional peaks. For instance:

-

Base Hydrolysis: This condition is expected to cause the most significant degradation, primarily forming the Piperacillin penicilloic acid, which will elute earlier than the parent compound due to its increased polarity.

-

Acid and Oxidative Stress: These conditions may produce a different profile of degradation products, highlighting the method's ability to resolve multiple degradants.[4]

The PDA detector is invaluable here, as it can be used to assess peak purity. The spectrum of the Piperacillin peak in the stressed samples should be identical to that of the unstressed standard, confirming that no degradation products are co-eluting.

Method Validation Summary (as per ICH Q2(R1))

A validated method provides confidence in the reliability of the results.[6][12] The following table summarizes the key parameters and typical acceptance criteria for the validation of this UPLC method.

| Validation Parameter | Procedure | Typical Acceptance Criteria |

| Linearity | Analyze a series of at least five concentrations of Piperacillin (e.g., 10-150 µg/mL).[4] | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Perform recovery studies by spiking a known amount of Piperacillin standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[4] | Mean recovery between 98.0% and 102.0% |

| Precision | Repeatability (Intra-day): Analyze six replicate injections of the working standard. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%[2][6] |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%) and assess the impact on the results. | System suitability parameters (e.g., retention time, peak asymmetry) should remain within predefined limits. |

Conclusion

This application note details a rapid, sensitive, and specific UPLC method for the analysis of Piperacillin and its degradation products. The sub-5-minute run time represents a significant improvement in throughput compared to conventional HPLC methods, without compromising on the quality of the separation. The method's development was guided by established principles of forced degradation and ICH validation guidelines, ensuring its suitability for routine quality control, stability testing, and formulation development. By providing a detailed protocol and explaining the scientific rationale behind the experimental choices, this guide serves as a valuable resource for any laboratory tasked with ensuring the quality and stability of this critical antibiotic.

References

- Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. (2025). Google Cloud.

- UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacest

- Assessing the stability of piperacillin/tazobactam. (n.d.).

- Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma. (2023). MDPI.

- Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.

- Developing and Validating a Stability-Indicating Method for the Analysis of Piperacillin and Tazobactam in Bulk and. (n.d.).

- Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. (n.d.). PMC - NIH.

- Degradation Pathway of Penicillin by Immobilized β- lactamase. (n.d.). Chemical Engineering Transactions.

- Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method. (2014). Gulf Medical University.

- Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality. (2023). International Journal of Pharmaceutical Sciences and Medicine.

- Method Development and Validation of Piperacillin and Tazobactum in Pharmaceutical dosage form by using RP-HPLC Method. (2017). Indian Journal of Research in Pharmacy and Biotechnology.

- Influence of tazobactam on the degradation of piperacillin at 37°C. (n.d.).

- Impurity profiling of piperacillin sodium and tazobactam sodium for injection by micellar electrokinetic chromatography. (2025).

- Hydrolysis of piperacillin followed by formation of a piperacillin dimer with low solubility. (n.d.).

- High-performance Liquid Chromatography Analysis of Mezlocillin, Piperacillin, their Degradation Products, and of Ioxitalamic Acid in Plasma and Urine of Healthy Volunteers. (n.d.). Arzneimittelforschung.

- Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements. (2020). PMC - PubMed Central.

- Piperacillin. (n.d.). Wikipedia.

Sources

- 1. cetjournal.it [cetjournal.it]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. jchr.org [jchr.org]

- 5. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsm.com [ijpsm.com]

- 7. Piperacillin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ajrconline.org [ajrconline.org]

- 10. mdpi.com [mdpi.com]

- 11. medicalpaper.net [medicalpaper.net]

- 12. UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting matrix effects in Piperacillin Sulfoxide LC-MS/MS analysis

Technical Support Center: Troubleshooting Matrix Effects in Piperacillin Sulfoxide LC-MS/MS Analysis

Executive Summary

Analyte: Piperacillin Sulfoxide (Pip-SO), a polar metabolite and degradation product of Piperacillin. Core Challenge: Pip-SO is highly polar (elutes early/near void volume) and chemically unstable (beta-lactam hydrolysis). This makes it uniquely susceptible to ion suppression from unretained matrix salts and phospholipids. Objective: Eliminate matrix effects (ME) to achieve <15% variability and ensure method reproducibility.

Module 1: Diagnostic Workflows

How do I confirm if signal variability is due to matrix effects?

Q1: My internal standard (IS) response is fluctuating between samples. Is this a matrix effect?

A: Likely, yes. If the IS response varies >20% between neat standards and extracted samples, or between different patient lots, you have "Relative Matrix Effects."

The Gold Standard Diagnosis: Post-Column Infusion (PCI) Do not rely solely on observing peak areas. You must visualize where the suppression occurs relative to your analyte's elution.

Protocol:

-

Setup: Place a tee-union between the analytical column and the MS source.

-

Infusion: Syringe-pump a constant flow of Piperacillin Sulfoxide (100 ng/mL) into the tee.

-

Injection: Inject a blank extracted biological matrix (e.g., plasma processed by protein precipitation) via the LC.

-

Observation: Monitor the baseline. A flat baseline = no effect. A dip (trough) = ion suppression. A peak = ion enhancement.

-

Overlay: Superimpose your analyte's chromatogram. If your Pip-SO peak aligns with a "dip," you must modify the chromatography or sample prep.

Figure 1: Schematic configuration for Post-Column Infusion (PCI) to visualize matrix suppression zones.

Module 2: Quantification of Matrix Effects

How do I calculate the exact magnitude of the interference?

Q2: How do I report Matrix Factor (MF) according to regulatory guidelines?

A: Use the Matuszewski Method . This differentiates between Extraction Recovery (loss during prep) and Matrix Effect (loss during ionization).

The Experiment: Prepare three sets of samples at Low, Medium, and High QC concentrations.

-

Set A (Neat): Standard in mobile phase.

-

Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the supernatant.

-

Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations:

| Metric | Formula | Interpretation |

|---|

| Matrix Factor (MF) |

Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be ≤ 15% .

Figure 2: The Matuszewski approach to isolating ionization suppression from extraction losses.

Module 3: Root Cause Resolution

I confirmed suppression. How do I fix it?

Q3: My Piperacillin Sulfoxide elutes early (0.8 - 1.2 min) and suffers massive suppression. Why?

A: Piperacillin Sulfoxide is more polar than the parent drug. In Reverse Phase (C18) chromatography, it often elutes in the Void Volume , exactly where unretained salts and polar interferences elute.

Solution 1: Chromatographic Retardation You must move the analyte away from the salt front.

-

Stationary Phase: Switch to a Polar-Embedded C18 or a PFP (Pentafluorophenyl) column. These provide alternative selectivity for polar beta-lactams.

-

Mobile Phase: Reduce the initial organic strength (e.g., start at 2% B instead of 5-10% B) and hold for 0.5 min to trap the analyte.

-

HILIC Option: If C18 fails, use Hydrophilic Interaction Liquid Chromatography (HILIC). Pip-SO will retain strongly on HILIC, eluting after the salts.

Q4: I am using Protein Precipitation (PPT), but the matrix effect persists.

A: PPT removes proteins but leaves Phospholipids (PLs) behind. PLs (Glycerophosphocholines) are the #1 cause of ion suppression in bioanalysis. They accumulate on the column and elute unpredictably in subsequent runs.

Solution 2: Phospholipid Removal [2]

-

Monitor PLs: Add the transition m/z 184 -> 184 (positive mode) to your method to track phospholipids.

-

Upgrade Prep: Switch from simple PPT to Phospholipid Removal Plates (e.g., HybridSPE or Phree). These filter plates use a Lewis-acid/base mechanism to selectively retain phospholipids while letting acidic drugs like Piperacillin pass through.

| Method | Phospholipid Removal % | Matrix Effect Risk | Cost |

| Protein Precip (PPT) | < 10% | High (Variable) | Low |

| Liquid-Liquid (LLE) | > 90% | Low | Medium (Labor Intensive) |

| PL Removal Plates | > 99% | Very Low | Medium |

Module 4: Stability & MS Parameters

Ensuring the data is real.

Q5: Can I use Tazobactam as an Internal Standard?

A: Avoid if possible. While often co-formulated, Tazobactam has different physicochemical properties (polarity/retention) than Piperacillin Sulfoxide. It may not compensate for matrix effects occurring at the specific retention time of Pip-SO.

-

Recommendation: Use stable isotope-labeled Piperacillin-d5 . If Pip-SO-d5 is unavailable, Pip-d5 is structurally closer than Tazobactam.

Q6: My samples show degradation. Is this a matrix effect?

A: No, this is Instability . The beta-lactam ring opens rapidly at room temperature and neutral pH.

-

Critical Control: All extraction steps must be performed on ice.

-

Acidification: Acidify plasma samples (e.g., with mild buffer) immediately upon collection if validation data supports it, but be careful: too much acid can also catalyze degradation.

-

Storage: Store samples at -80°C. Stability at -20°C is often insufficient for >2 weeks.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

-

US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. FDA.gov.

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

-

Verplaetse, R., & Tytgat, J. (2011). Development and validation of a sensitive LC-MS/MS method for the analysis of piperacillin and tazobactam in human plasma. Journal of Chromatography B. (Provides baseline transitions for Piperacillin 518>143).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Chromatographic Strategies for Piperacillin and its Sulfoxide

Welcome to the technical support center for resolving challenges in the chromatographic analysis of Piperacillin and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on methods for the separation and quantification of Piperacillin and its sulfoxide derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the resolution and robustness of your chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Piperacillin from its sulfoxide?

A1: The primary challenge lies in the similar polarity of Piperacillin and its sulfoxide. The addition of a single oxygen atom to the sulfur in the thiazolidine ring to form the sulfoxide results in a modest increase in polarity. In reversed-phase HPLC, where separation is based on hydrophobicity, two compounds with similar polarities will have comparable retention times, leading to poor resolution.

Q2: My current C18 method shows co-elution of Piperacillin and its sulfoxide. What is the first parameter I should adjust?

A2: The first and often most impactful parameter to adjust is the mobile phase composition, specifically the ratio of your organic modifier (typically acetonitrile or methanol) to the aqueous buffer. A shallow gradient or even an isocratic elution with a lower percentage of the organic modifier will increase the retention of both compounds and may improve their separation.

Q3: Can the pH of the mobile phase influence the resolution between Piperacillin and its sulfoxide?

A3: Absolutely. Piperacillin is an ionizable molecule with carboxylic acid and amine functionalities. The pH of the mobile phase will dictate the ionization state of these groups, which in turn affects the molecule's overall polarity and its interaction with the stationary phase. A systematic study of pH can be a powerful tool to improve resolution.[1] Experimenting with the mobile phase pH in the range of 3 to 7 is a common strategy. A pH around 3.5 has been used effectively in some methods to achieve good separation.[2]

Q4: Is a C18 column the best choice for this separation?

A4: While C18 columns are a common starting point for reversed-phase chromatography, they may not always provide the optimal selectivity for closely related compounds like Piperacillin and its sulfoxide. If mobile phase optimization on a C18 column is unsuccessful, consider a stationary phase with a different selectivity. For instance, a C8 column has been shown to provide better elution and resolution for Piperacillin and its degradation products.[3] Phenyl-hexyl or embedded polar group (PEG) columns can also offer alternative selectivities.

Troubleshooting Guide: Improving Resolution

This section provides a systematic approach to troubleshooting poor resolution between Piperacillin and its sulfoxide.

Issue: Poor Resolution or Co-elution

Underlying Cause: Insufficient differential interaction of Piperacillin and its sulfoxide with the stationary phase under the current chromatographic conditions.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting poor resolution.

In-depth Strategies and Protocols

Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving separation.

Protocol for Mobile Phase Scouting:

-

Initial Conditions: Begin with a standard mobile phase, for example, 60:40 (v/v) mixture of a phosphate buffer (pH 3.5) and acetonitrile.[2]

-

Gradient Elution: Run a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time of the compounds.

-

Shallow Gradient: Based on the initial gradient, design a shallower gradient around the elution time of the target analytes. For example, if the compounds elute at 40% acetonitrile, try a gradient of 30% to 50% acetonitrile over 20 minutes.

-

Isocratic Elution: For fine-tuning, switch to isocratic elution. Systematically decrease the percentage of the organic modifier in small increments (e.g., 2% at a time) to increase retention and improve resolution.

Data Presentation: Starting Mobile Phase Conditions

| Parameter | Condition A | Condition B | Condition C |

| Mobile Phase A | 25mM Potassium Dihydrogen Phosphate, pH 3.5 | 0.1% Trifluoroacetic Acid in Water | 20mM Ammonium Acetate, pH 5.0 |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |

| Gradient | Isocratic (e.g., 60:40 A:B) | Gradient (e.g., 10-50% B in 15 min) | Isocratic (e.g., 85:15 A:B) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection | 226 nm | 218 nm | 220 nm |

These are suggested starting points. The optimal conditions will depend on the specific column and instrumentation used.

pH Adjustment

Manipulating the mobile phase pH can significantly alter the selectivity between Piperacillin and its sulfoxide.

Causality: By changing the pH, you alter the ionization state of the analytes. A change in the charge of the molecule will affect its hydrophobicity and interaction with the C18 stationary phase, thus influencing retention and selectivity.

Protocol for pH Screening:

-

Prepare Buffers: Prepare a series of identical mobile phases with pH values ranging from 3.0 to 7.0 in increments of 0.5 pH units. Phosphate or acetate buffers are commonly used.

-

Equilibrate the System: For each pH condition, ensure the column is thoroughly equilibrated before injecting the sample.

-

Analyze and Compare: Inject the sample under each pH condition and compare the resolution. Plot resolution as a function of pH to identify the optimal value.

Stationary Phase Selectivity

If optimizing the mobile phase does not yield the desired resolution, changing the column chemistry is the next logical step.

Causality: Different stationary phases offer different separation mechanisms. While a C18 column separates primarily based on hydrophobicity, other phases can introduce alternative interactions.

-

C8 Column: A shorter alkyl chain length (C8) results in less hydrophobic retention, which can sometimes improve the separation of closely related polar compounds.[3]

-